1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride
Description
This compound features a pyrazole core substituted with two methyl groups at the 1- and 3-positions, linked via a propan-1-one bridge to a morpholine moiety. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-3-morpholin-4-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2.ClH/c1-10-11(9-14(2)13-10)12(16)3-4-15-5-7-17-8-6-15;/h9H,3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRDSPIDEMCOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)CCN2CCOCC2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Attachment of the morpholine ring: The pyrazole intermediate is then reacted with a suitable alkylating agent to introduce the morpholine ring.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
Table 1: Structural Comparison of Analogs
Key Observations :
- Pyrazole vs. Phenyl/Methoxyphenyl : The target’s pyrazole ring introduces two nitrogen atoms, enabling hydrogen bonding and dipole interactions distinct from phenyl-based analogs. The 1,3-dimethyl groups increase steric bulk and lipophilicity compared to methoxy or hydroxyl substituents .
- Morpholine vs. Pyridine : Morpholine’s oxygen atom enhances solubility and bioavailability relative to pyridine’s basic nitrogen, which may alter pharmacokinetics .
Physicochemical Properties
Table 2: Property Comparison
- The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral analogs like the benzofuran derivative .
Biological Activity
1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(morpholin-4-yl)propan-1-one hydrochloride is a compound that belongs to the pyrazole class, known for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action based on various research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 210.28 g/mol. Its structure includes a pyrazole ring fused with a morpholine moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H18N4O |
| Molecular Weight | 210.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1171236-06-8 |
Anti-inflammatory Effects
Research indicates that compounds containing the pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific pyrazole derivatives demonstrated an inhibition rate of 61%-85% for TNF-α at concentrations of 10 µM, compared to dexamethasone's 76% at 1 µM .
Antimicrobial Activity
The compound has shown promising activity against various bacterial strains. Studies have reported that certain pyrazole derivatives possess antibacterial effects against E. coli, S. aureus, and Pseudomonas aeruginosa. The presence of morpholine enhances the antimicrobial potency of these compounds due to improved solubility and interaction with bacterial membranes .
Anticancer Potential
The anticancer properties of pyrazole derivatives are well-documented. Some compounds have been synthesized that target specific cancer cell lines, demonstrating cytotoxic effects through apoptosis induction. For example, one study highlighted the effectiveness of a series of pyrazole derivatives against human cancer cell lines, showcasing their potential as chemotherapeutic agents .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer proliferation.
- Receptor Binding : It can bind to specific receptors in the body, modulating their activity and leading to therapeutic effects.
Case Studies
Several studies have focused on the synthesis and evaluation of pyrazole derivatives:
- Anti-inflammatory Study : A novel series of 1-acetylpyrazoles were tested for their anti-inflammatory activity in animal models, showing significant reductions in edema comparable to standard treatments .
- Antimicrobial Study : A group of researchers synthesized various pyrazole compounds and tested them against clinical isolates of bacteria. One compound exhibited notable activity against resistant strains, suggesting its potential as a new antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
